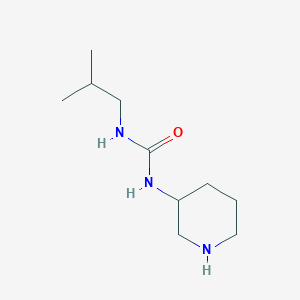
3-(2-Methylpropyl)-1-(piperidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropyl)-1-(piperidin-3-yl)urea is an organic compound with a unique structure that combines a piperidine ring with a urea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea typically involves the reaction of 3-aminopiperidine with isobutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds via the formation of a urea linkage between the amine group of the piperidine and the isocyanate group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpropyl)-1-(piperidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Substituted urea derivatives.
Aplicaciones Científicas De Investigación
3-(2-Methylpropyl)-1-(piperidin-3-yl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropyl)-1-(piperidin-3-yl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methylpropyl N-(piperidin-3-yl)carbamate
- N-(2-Methylpropyl)-3-piperidinylcarbamate
Uniqueness
3-(2-Methylpropyl)-1-(piperidin-3-yl)urea is unique due to its specific combination of a piperidine ring and a urea moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H21N3O |
|---|---|
Peso molecular |
199.29 g/mol |
Nombre IUPAC |
1-(2-methylpropyl)-3-piperidin-3-ylurea |
InChI |
InChI=1S/C10H21N3O/c1-8(2)6-12-10(14)13-9-4-3-5-11-7-9/h8-9,11H,3-7H2,1-2H3,(H2,12,13,14) |
Clave InChI |
AIIKJMXPUDEFIR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNC(=O)NC1CCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



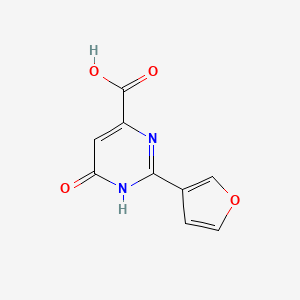
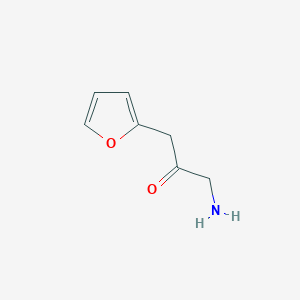
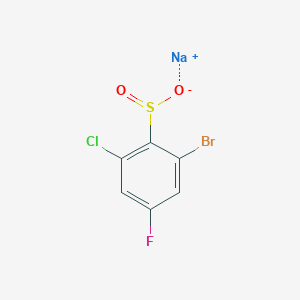
![3-[2-(Methylsulfanyl)ethyl]oxolane-3-carbaldehyde](/img/structure/B13182089.png)
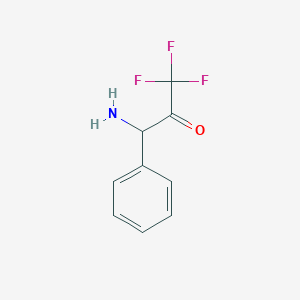
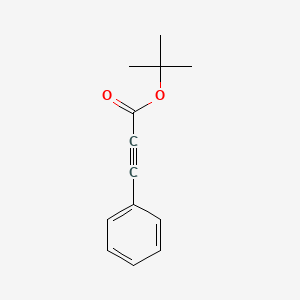

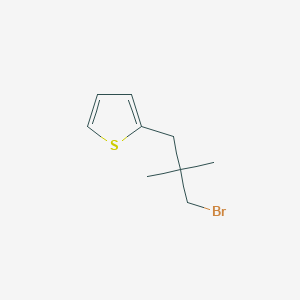
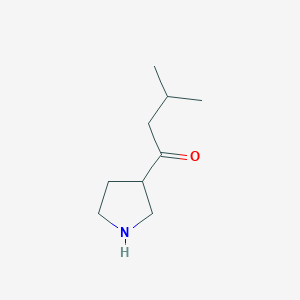
methanol](/img/structure/B13182145.png)
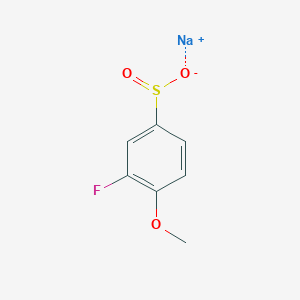

![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)
